Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate
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Overview
Description
Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an acridine moiety and a pentylsulfonyl group, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate include:
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its antimicrobial properties.
N4-Acetyl sulfamethoxazol: Used as an antibiotic.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines an acridine moiety with a pentylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
53222-04-1 |
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Molecular Formula |
C27H32N4O6S2 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(3-acetamidoacridin-9-yl)-[4-(pentylsulfonylamino)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C26H28N4O3S.CH4O3S/c1-3-4-7-16-34(32,33)30-20-12-10-19(11-13-20)28-26-22-8-5-6-9-24(22)29-25-17-21(27-18(2)31)14-15-23(25)26;1-5(2,3)4/h5-6,8-15,17,30H,3-4,7,16H2,1-2H3,(H,27,31)(H,28,29);1H3,(H,2,3,4) |
InChI Key |
AZBGYYQKZPJVFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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